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Compound of Interest

Compound Name:

2,5-

Dihydroxyphenyl(diphenyl)phosphi

ne Oxide

Cat. No.: B086201 Get Quote

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical data for 2,5-
Dihydroxyphenyl(diphenyl)phosphine Oxide, a compound of interest in various research

and development applications. By presenting a comparative analysis with relevant alternative

compounds, this document aims to facilitate objective evaluation and support experimental

design. All quantitative data is summarized in structured tables, and detailed experimental

protocols for key analytical techniques are provided.

Comparative Analytical Data
The following tables summarize the key analytical data for 2,5-
Dihydroxyphenyl(diphenyl)phosphine Oxide and two common alternative phosphine oxides:

Diphenylphosphine oxide and Triphenylphosphine oxide. This allows for a direct comparison of

their fundamental physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties
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Property

2,5-
Dihydroxyphenyl(di
phenyl)phosphine
Oxide

Diphenylphosphine
oxide

Triphenylphosphin
e oxide

CAS Number 13291-46-8[1][2][3] 4559-70-0 791-28-6

Molecular Formula C₁₈H₁₅O₃P[1] C₁₂H₁₁OP C₁₈H₁₅OP

Molecular Weight 310.29 g/mol [1] 202.19 g/mol 278.28 g/mol

Melting Point 212.0 to 217.0 °C[4] 56-57 °C 150-157 °C

Appearance
White to Almost white

powder to crystal[4]
White solid White crystals

Table 2: Spectroscopic Data
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Spectroscopic Data

2,5-
Dihydroxyphenyl(di
phenyl)phosphine
Oxide

Diphenylphosphine
oxide

Triphenylphosphin
e oxide

³¹P NMR (δ, ppm)

Data not readily

available in literature.

A predicted spectrum

can be found on some

databases.

~23 ppm (in CDCl₃)
~25-30 ppm (in

CDCl₃)

¹H NMR (δ, ppm)
Data not readily

available in literature.

Aromatic protons and

P-H proton signals are

characteristic.

Aromatic protons are

observed.

¹³C NMR (δ, ppm)
Data not readily

available in literature.

Aromatic and P-C

carbon signals are

characteristic.

Aromatic and P-C

carbon signals are

observed.

Mass (m/z) [M+H]⁺
Predicted:

311.08315[5]
203.0620 279.0933

Key IR Peaks (cm⁻¹)

P=O stretch, O-H

stretch, P-C stretch,

C-H aromatic stretch.

P=O stretch (~1180-

1200), P-H stretch

(~2300-2400), P-C

stretch, C-H aromatic

stretch.

P=O stretch (~1190),

P-C stretch, C-H

aromatic stretch.[6][7]

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are based on established practices for the analysis of phosphine oxides and related aromatic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the analyte.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.
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Sample Preparation:

Accurately weigh 5-10 mg of the sample.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-5 seconds.

Spectral Width: -2 to 12 ppm.

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

³¹P NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128-512.

Relaxation Delay: 2-5 seconds.

Spectral Width: -50 to 100 ppm.

Reference: 85% H₃PO₄ (external standard) at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation:

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mode: Transmittance or Absorbance.

High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the compound and quantify any impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Gradient Program: Start with a lower concentration of acetonitrile and gradually increase

to elute the compound. A typical gradient might be 10% to 90% acetonitrile over 20

minutes.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.
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Sample Preparation:

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

Filter the solution through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the compound.

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an

Electrospray Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol

or acetonitrile.

Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC

system.

Acquisition Parameters:

Ionization Mode: Positive or negative ESI.

Mass Range: m/z 100-1000.

Capillary Voltage: 3-4 kV.

Source Temperature: 100-150 °C.

Data Acquisition: Full scan mode. For fragmentation analysis, use tandem MS (MS/MS).

Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical data

and a conceptual signaling pathway where a phosphine oxide compound might be involved.
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Experimental Workflow for Analytical Cross-Validation
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Caption: Workflow for the analytical cross-validation of the target compound.
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Conceptual Signaling Pathway Involvement
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Caption: A conceptual diagram of a signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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